molecular formula C8H12N2O4S B13398041 N-Methyl-4-nitro benzene methane sulfonamide

N-Methyl-4-nitro benzene methane sulfonamide

Katalognummer: B13398041
Molekulargewicht: 232.26 g/mol
InChI-Schlüssel: NJGQQCNJSBVMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-4-nitro benzene methane sulfonamide is an organic compound with the molecular formula C7H8N2O4S . It is a member of the sulfonamide family, which are compounds containing the sulfonamide functional group attached to an aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-4-nitro benzene methane sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methylamine . This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-nitro benzene methane sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: The major product is typically an amino derivative.

    Reduction: The major product is an amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-nitro benzene methane sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Methyl-4-nitro benzene methane sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-4-nitro benzene methane sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of a nitro group and a sulfonamide group, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H12N2O4S

Molekulargewicht

232.26 g/mol

IUPAC-Name

N-methylmethanesulfonamide;nitrobenzene

InChI

InChI=1S/C6H5NO2.C2H7NO2S/c8-7(9)6-4-2-1-3-5-6;1-3-6(2,4)5/h1-5H;3H,1-2H3

InChI-Schlüssel

NJGQQCNJSBVMNZ-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C.C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.